molecular formula C14H12N2O4 B6279568 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid CAS No. 1309611-45-7

6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid

Cat. No. B6279568
CAS RN: 1309611-45-7
M. Wt: 272.3
InChI Key:
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Description

6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid, also known as 6-BOC-pyridine-2-carboxylic acid, is an organic compound that is commonly used as a building block in the synthesis of other chemical compounds. It is a versatile intermediate that can be used in a variety of applications, including pharmaceuticals, agrochemicals, and material science.

Scientific Research Applications

6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acidne-2-carboxylic acid has numerous scientific research applications, including the synthesis of other compounds and the study of enzyme-catalyzed reactions. It is commonly used in the synthesis of other organic compounds, such as peptides, peptidomimetics, and heterocycles. Additionally, it has been used to study the mechanism of enzyme-catalyzed reactions, such as the hydrolysis of esters.

Mechanism of Action

The mechanism of action of 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acidne-2-carboxylic acid is dependent on the application. In the synthesis of other organic compounds, the compound acts as a nucleophile, which is a molecule that can donate electrons to form a covalent bond. In the study of enzyme-catalyzed reactions, the compound acts as a substrate, which is a molecule that is acted upon by an enzyme.
Biochemical and Physiological Effects
6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acidne-2-carboxylic acid has not been tested for its biochemical and physiological effects in humans or animals. As such, it is not known if the compound has any direct effects on the body.

Advantages and Limitations for Lab Experiments

The primary advantage of using 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acidne-2-carboxylic acid in lab experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored at room temperature for extended periods of time. However, the compound is relatively insoluble in water, so it must be used in an organic solvent.

Future Directions

The future directions for 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acidne-2-carboxylic acid are numerous. The compound could be used to study the mechanism of other enzyme-catalyzed reactions, or it could be used to synthesize other organic compounds with novel properties. Additionally, the compound could be used to develop new pharmaceuticals or agrochemicals. Finally, the compound could be used to study the effects of organic compounds on biochemical and physiological processes.

Synthesis Methods

6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acidne-2-carboxylic acid can be synthesized by the reaction of pyridine-2-carboxylic acid and benzyl bromide in the presence of a base, such as potassium carbonate. This reaction is known as a nucleophilic substitution reaction and is commonly used to synthesize other organic compounds. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a temperature of around 25°C. The reaction is typically complete within 24 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid involves the protection of the carboxylic acid group, followed by the coupling of the protected acid with the amine group. The benzyl group is then removed to yield the final product.", "Starting Materials": [ "2-pyridinecarboxylic acid", "benzyl chloroformate", "ammonia", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "methylene chloride" ], "Reaction": [ "2-pyridinecarboxylic acid is reacted with benzyl chloroformate in the presence of sodium hydroxide to yield the benzyl ester of 2-pyridinecarboxylic acid.", "The benzyl ester is then reacted with ammonia in diethyl ether to yield the benzyl carbamate of 2-pyridinecarboxylic acid.", "The benzyl carbamate is then reacted with sodium hydroxide in methylene chloride to yield the sodium salt of the benzyl carbamate.", "The sodium salt of the benzyl carbamate is then reacted with 6-chloro-2-pyridinecarboxylic acid in the presence of sodium bicarbonate to yield the protected acid.", "The benzyl group is then removed from the protected acid using hydrogen chloride in methanol to yield the final product, 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid." ] }

CAS RN

1309611-45-7

Product Name

6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid

Molecular Formula

C14H12N2O4

Molecular Weight

272.3

Purity

95

Origin of Product

United States

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